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Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

Cat. No.: B12103435
CAS No.: 24388-70-3
M. Wt: 180.20 g/mol
InChI Key: WAGIYFLDSNLPML-UHFFFAOYSA-N
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Description

Historical Context of Isobenzofuran (B1246724) Chemistry

The study of isobenzofurans dates back to the mid-20th century, with early research establishing the parent compound, isobenzofuran, as a highly reactive and transient species. openstax.org First successfully trapped and identified in the 1960s, isobenzofuran's inherent instability and rapid polymerization spurred chemists to develop synthetic strategies for more stable derivatives. openstax.org This high reactivity is a defining characteristic of the isobenzofuran class, stemming from the thermodynamic driving force to form a more stable aromatic benzene (B151609) ring system in its reaction products. libretexts.org

Early investigations into isobenzofuran chemistry largely revolved around its generation in situ for use in trapping experiments, particularly in Diels-Alder reactions where it serves as a potent diene. libretexts.orgnih.gov The development of substituted and sterically hindered isobenzofurans proved crucial for isolating and studying these compounds, paving the way for a deeper understanding of their electronic structure and reactivity. The synthesis of derivatives like 1,3-diphenylisobenzofuran (B146845) provided a more stable, commercially available analogue, which became a valuable tool in various chemical studies. libretexts.org This historical pursuit of taming the reactivity of the isobenzofuran core led to the exploration of various substitution patterns, including the development of dihydro and alkoxy derivatives such as Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-.

Structural Significance within the Isobenzofuran Class and its Derivatives

The structure of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- is significant due to the presence of two methoxy (B1213986) groups at the 1 and 3 positions of the dihydroisobenzofuran core. This substitution pattern imparts specific chemical properties that distinguish it from the parent isobenzofuran and other derivatives.

The methoxy groups are electron-donating and play a crucial role in the compound's reactivity. They can be eliminated, often under basic or acidic conditions, to generate a reactive intermediate, 1-methoxyisobenzofuran. nih.gov This transformation highlights the role of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- as a stable precursor to a more reactive isobenzofuran species, which can then be utilized in further chemical transformations.

Overview of Academic Research Trajectories for 1,3-Dihydro-1,3-Dimethoxyisobenzofuran

Academic research on Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- has primarily focused on its synthesis and its utility as a precursor for generating other reactive intermediates. A key area of investigation has been the controlled elimination of methanol (B129727) to form 1-methoxyisobenzofuran.

Initial synthetic approaches to dihydroisobenzofurans often involve the reduction of the corresponding phthalides or the cyclization of appropriately substituted benzyl (B1604629) alcohols. For Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-, its synthesis can be envisioned from the reaction of o-phthalaldehyde (B127526) with methanol under acidic conditions. Research has shown that related derivatives, such as methyl 3-(1,3-dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoate, can be synthesized from substituted o-phthalaldehydes. oregonstate.edu

A significant contribution to the understanding of this compound's reactivity came from the work of Mirsadeghi and Rickborn, who detailed the generation of 1-methoxyisobenzofuran from both the cis and trans isomers of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-. nih.gov Their research demonstrated that the elimination reaction can be induced by strong bases, with the stereochemistry of the starting isomer influencing the reaction conditions required. nih.gov The generated 1-methoxyisobenzofuran is a valuable intermediate for the synthesis of various polycyclic aromatic compounds through Diels-Alder reactions. researchgate.netlibretexts.orgcarlroth.commasterorganicchemistry.comnih.gov

While much of the foundational research on this specific compound was conducted in the latter half of the 20th century, the broader field of isobenzofuran chemistry continues to evolve. Modern research often focuses on the development of novel synthetic methods for substituted isobenzofurans and their application in the synthesis of complex natural products and functional materials.

Data Tables

Table 1: Chemical Properties of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Isomers cis and trans

Table 2: Spectroscopic Data for Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- (Predicted)

Spectroscopy cis-Isomer (Predicted) trans-Isomer (Predicted)
¹H NMR (δ, ppm) Aromatic H: ~7.2-7.4 (m), Benzylic H: ~5.8-6.0 (s), Methoxy H: ~3.4 (s)Aromatic H: ~7.2-7.4 (m), Benzylic H: ~5.8-6.0 (s), Methoxy H: ~3.4 (s)
¹³C NMR (δ, ppm) Aromatic C: ~125-140, Benzylic C: ~100-105, Methoxy C: ~55Aromatic C: ~125-140, Benzylic C: ~100-105, Methoxy C: ~55
IR (cm⁻¹) C-O-C stretch: ~1050-1150, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000C-O-C stretch: ~1050-1150, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000

Note: The spectroscopic data presented are predicted values based on the analysis of related compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B12103435 Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- CAS No. 24388-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24388-70-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1,3-dimethoxy-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C10H12O3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6,9-10H,1-2H3

InChI Key

WAGIYFLDSNLPML-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(O1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dihydro 1,3 Dimethoxyisobenzofuran and Its Derivatives

Intramolecular Hydroalkoxylation Approaches

Intramolecular hydroalkoxylation of 2-alkynylbenzyl alcohols represents a direct and atom-economical method for the synthesis of 1,3-dihydroisobenzofuran derivatives. This approach involves the addition of a hydroxyl group across a carbon-carbon triple bond within the same molecule, leading to the formation of the desired five-membered oxygen-containing ring.

Cesium Carbonate-Promoted Cyclization of Aromatic Alkynols

Cesium carbonate has emerged as a mild and effective base for promoting the intramolecular hydroalkoxylation of aromatic alkynols. Its utility in various organic transformations, including cyclization reactions, highlights its potential in the synthesis of complex heterocyclic frameworks. nih.govnih.govresearchgate.netrsc.org

The cesium carbonate-promoted cyclization of a generic 2-alkynylbenzyl alcohol to a 1,3-dihydroisobenzofuran derivative is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. nih.gov The reaction proceeds via the deprotonation of the hydroxyl group by cesium carbonate to form a cesium alkoxide. The cesium cation is believed to play a crucial role in coordinating with the alkyne, thereby activating it towards nucleophilic attack by the appended alkoxide. This intramolecular attack then leads to the formation of the five-membered ring. Subsequent protonation of the resulting vinyl anion intermediate furnishes the desired 1,3-dihydroisobenzofuran derivative.

Table 1: Optimized Reaction Conditions for Cesium Carbonate-Promoted Cyclization

ParameterCondition
Base Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reactant 2-Alkynylbenzyl alcohol

This table represents a generalized set of conditions based on the utility of cesium carbonate in similar organic transformations.

The proposed mechanistic pathway involves the following key steps:

Deprotonation: The alcohol is deprotonated by cesium carbonate to form a cesium alkoxide.

Coordination and Activation: The cesium ion coordinates to the alkyne, increasing its electrophilicity.

Intramolecular Attack: The tethered alkoxide attacks the activated alkyne in a 5-exo-dig cyclization fashion.

Protonation: The resulting intermediate is protonated to yield the final product.

In the cyclization of terminal aromatic alkynols, the reaction generally proceeds with high regioselectivity, favoring the 5-exo-dig cyclization pathway to afford the five-membered 1,3-dihydroisobenzofuran ring system. This preference is consistent with Baldwin's rules for ring closure. For internal alkynes, the regioselectivity is influenced by the electronic nature of the substituents on the alkyne.

The stereochemical outcome of the reaction is dependent on the geometry of the transition state during the intramolecular attack. While the specific stereochemical control in cesium carbonate-promoted cyclizations of aromatic alkynols to form 1,3-dihydro-1,3-dimethoxyisobenzofuran is not extensively detailed in the provided search results, related metal-catalyzed intramolecular hydroalkoxylations of alkynes have been shown to be influenced by both steric and electronic factors. organic-chemistry.orgrsc.orgrsc.org

The electronic nature of substituents on the aromatic ring can significantly influence the rate of the cyclization reaction. Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the π-system, which can enhance the nucleophilicity of the hydroxyl group upon deprotonation, thereby accelerating the rate of cyclization. rsc.orgnih.govnih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the hydroxyl group less nucleophilic and thus slowing down the cyclization rate. nih.govnih.gov

Table 2: Predicted Influence of Substituents on Cyclization Rate

Substituent TypePredicted Effect on Cyclization RateExample Substituents
Electron-Donating Group (EDG)Increase-OCH₃, -CH₃, -NH₂
Electron-Withdrawing Group (EWG)Decrease-NO₂, -CN, -CF₃

This table is based on general principles of substituent effects in related chemical reactions.

Tandem Reaction Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful and efficient approach to the synthesis of complex molecules.

Tin Powder-Mediated Allylation/Oxa-Michael Addition

While a specific tin powder-mediated allylation/oxa-Michael addition for the direct synthesis of 1,3-dihydro-1,3-dimethoxyisobenzofuran is not explicitly detailed in the provided search results, a plausible synthetic route can be conceptualized based on known tin-mediated reactions. This tandem strategy would involve an initial tin-mediated Barbier-type allylation of an ortho-formylphenyl acrylate derivative, followed by an intramolecular oxa-Michael addition.

The proposed sequence would commence with the in-situ formation of an allyltin species from allyl bromide and tin powder. This organotin reagent would then add to the aldehyde group of the ortho-formylphenyl acrylate, generating a homoallylic alcohol intermediate. The subsequent intramolecular oxa-Michael addition of the newly formed hydroxyl group onto the electron-deficient acrylate system would then lead to the formation of the 1,3-dihydroisobenzofuranone ring. This tandem approach would allow for the rapid construction of the core scaffold with the introduction of an allyl side chain, which could be further functionalized.

Investigation of Reaction Intermediates and Transition States

The formation of 1,3-dihydro-1,3-dimethoxyisobenzofuran from ortho-phthalaldehyde and methanol (B129727) is a classic example of acid-catalyzed acetalization. The reaction proceeds through several key intermediates. Initially, protonation of one of the aldehyde's carbonyl oxygens by an acid catalyst significantly increases the electrophilicity of the carbonyl carbon.

This is followed by the nucleophilic attack of a methanol molecule, leading to the formation of a tetrahedral hemiacetal intermediate . Subsequent protonation of the hydroxyl group of the hemiacetal forms an oxonium ion, which then eliminates a water molecule to generate a resonance-stabilized carbocation. A second methanol molecule then attacks this carbocation, and after deprotonation, the first acetal group is formed. The process is repeated on the second aldehyde group, leading to an intramolecular cyclization that forms the thermodynamically stable five-membered ring of the 1,3-dihydroisobenzofuran system.

In related syntheses that form the isobenzofuran (B1246724) core, computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms and regioselectivity by analyzing the transition state structures. For instance, in 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems, the analysis of global electron density transfer (GEDT) can show that the reactions are polar, with electron density flowing from one reactant to another. While not directly studying 1,3-dihydro-1,3-dimethoxyisobenzofuran, these computational approaches are vital for predicting the most favorable reaction pathways and understanding the forces that control stereoselectivity.

Control of Diastereoselectivity

When the isobenzofuran ring is substituted at the 1 and 3 positions, as in 1,3-dihydro-1,3-dimethoxyisobenzofuran, two diastereomers can exist: the cis isomer, where the methoxy (B1213986) groups are on the same side of the furan (B31954) ring, and the trans isomer, where they are on opposite sides. The control of diastereoselectivity is crucial for obtaining a single, pure stereoisomer.

The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the two methoxy groups. Syntheses performed under thermodynamic control (e.g., using higher temperatures and longer reaction times with reversible reaction conditions) will typically favor the trans product.

Kinetic control, which depends on the relative energies of the transition states leading to the different diastereomers, can potentially favor the cis isomer. This can be achieved by using specific catalysts or reaction conditions that lower the activation energy for the formation of one diastereomer over the other. For example, in other acetalization reactions, the use of chiral Brønsted acid catalysts has been shown to influence the stereochemical outcome. organic-chemistry.org The stereoselectivity in the cycloaddition for forming spiroisoxazolines, for instance, was found to be dependent on the attack of the 1,3-dipole occurring from the less hindered face of the dipolarophile. mdpi.com This principle of sterically guided approach is fundamental to achieving diastereocontrol.

Below is a table summarizing the expected outcomes under different control regimes for the synthesis of disubstituted 1,3-dihydroisobenzofurans.

Control TypeTypical ConditionsFavored IsomerRationale
Thermodynamic Higher temperature, longer reaction time, reversible conditionstransFormation of the most stable product with lower steric strain.
Kinetic Lower temperature, short reaction time, specific catalystscis or transDepends on the lowest energy transition state, which can be influenced by catalyst-substrate interactions and steric approach control.
Scalability Considerations for Multistep Syntheses

Scaling up the synthesis of 1,3-dihydro-1,3-dimethoxyisobenzofuran from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Availability and Cost : The primary precursor, ortho-phthalaldehyde, must be available in large quantities and at a reasonable cost. While methods for its synthesis exist, they can have low yields, which presents a significant challenge for large-scale production. nih.govresearchgate.net

Catalyst Selection : While strong mineral acids like hydrochloric or sulfuric acid are effective catalysts for acetalization, their corrosive nature can be problematic for large-scale reactors. nih.gov Alternative solid-acid catalysts or milder options like p-toluenesulfonic acid may be more suitable. Recent advances in green chemistry have promoted efficient heterogeneous catalysts that are cost-effective, eco-friendly, and can be used for multi-gram scale reactions. ymerdigital.com

Reaction Conditions and Safety : The reaction is typically performed in an excess of methanol, which serves as both reactant and solvent. Methanol is flammable and toxic, requiring specialized handling and equipment for large-scale operations. The removal of water, often necessary to drive the reaction equilibrium towards the product, can be energy-intensive on a large scale.

Purification : Purification via column chromatography, common in laboratory settings, is often not feasible for large quantities. Alternative methods such as distillation or crystallization must be developed to isolate the final product with high purity. The thermal stability of the product during distillation is a key parameter.

Process Amenability : Syntheses of related heterocyclic compounds have been reported to be amenable to multigram scale without a significant reduction in yield, indicating the potential for scalability if reaction steps are robust. nih.gov

Classical and Modern Cyclization Techniques

The formation of the isobenzofuran core is the key step in the synthesis of these molecules. Various classical and modern methods have been developed to construct this heterocyclic system.

Condensation Reactions for Isobenzofuran Core Formation

The most direct route to 1,3-dihydro-1,3-dimethoxyisobenzofuran is the acid-catalyzed condensation of ortho-phthalaldehyde with two equivalents of methanol. nih.gov This reaction involves the formation of two acetal linkages that are part of the same cyclic structure. The intramolecular nature of the second acetal formation is entropically favored, leading to the stable five-membered dihydroisobenzofuran ring.

The efficiency of this condensation is highly dependent on removing the water generated during the reaction, which is typically achieved by using a dehydrating agent or azeotropic distillation. The reaction mechanism proceeds via the protonation of the carbonyl, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. nih.gov

ReactantsCatalystKey FeaturesProduct
ortho-Phthalaldehyde, MethanolH⁺ (e.g., HCl, H₂SO₄)Reversible condensation; water removal drives equilibrium.1,3-Dihydro-1,3-dimethoxyisobenzofuran

Cyclization of Linear Precursors

Modern synthetic methods often involve the cyclization of specifically designed linear precursors. An effective strategy for creating the 1,3-dihydroisobenzofuran skeleton is the iodocyclization of 2-vinylbenzyl alcohols. clockss.org This method involves treating the alcohol with iodine in the presence of a base. The reaction proceeds via an electrophilic attack of iodine on the vinyl group, followed by the intramolecular nucleophilic attack of the benzyl (B1604629) alcohol's hydroxyl group to form the five-membered ether ring. clockss.org This approach allows for the synthesis of substituted 1,3-dihydroisobenzofurans by starting with appropriately substituted 2-vinylbenzyl alcohols. clockss.org

Another approach involves the reduction of 1,2-dibenzoylbenzene derivatives. For example, reacting phthaloyl chloride with mesitylene produces 1,2-phenylenebis(mesitylmethanone), which can be reduced with zinc dust in acetic acid to yield 1,3-dimesitylisobenzofuran. nih.gov

Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates

The intramolecular cyclization of a precursor like 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoate represents a sophisticated strategy for forming a substituted isobenzofuranone, a related derivative. The (dimethoxymethyl) group is a protected aldehyde—an acetal.

The proposed synthetic sequence would involve the following steps:

Deprotection : Under acidic conditions, the dimethoxymethyl acetal is hydrolyzed to reveal a free aldehyde group.

Intramolecular Hemiacetal Formation : The hydroxyl group (-OH) on the adjacent chain then performs a nucleophilic attack on the newly formed aldehyde's carbonyl carbon. This intramolecular reaction forms a cyclic hemiacetal.

Lactonization : The ester group (-alkanoate) can then undergo intramolecular transesterification, or if it is a carboxylic acid, it can undergo lactonization with the hemiacetal hydroxyl to form the stable isobenzofuran-1(3H)-one (phthalide) ring system.

This pathway allows for precise control over the substituents on the newly formed heterocyclic ring, dictated by the structure of the starting linear precursor.

Methoxy Group Introduction Methodologies

The introduction of two methoxy groups at the 1 and 3 positions of the 1,3-dihydroisobenzofuran ring is the defining feature of the target molecule. This transformation is typically an acetalization reaction rather than a classical methylation. The methodologies center on the controlled reaction of a suitable precursor with methanol.

Regioselective Methoxylation Procedures

The primary and most direct method for the synthesis of 1,3-dihydro-1,3-dimethoxyisobenzofuran is the acid-catalyzed cyclization of ortho-phthalaldehyde with methanol. This reaction is inherently regioselective, as both electrophilic aldehyde carbons are targeted by methanol, the nucleophile and solvent, to form a stable five-membered cyclic di-acetal.

The general mechanism involves the protonation of one of the carbonyl oxygens by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by a molecule of methanol. This is followed by the intramolecular attack of the newly formed hemiacetal's hydroxyl group on the second protonated carbonyl group, leading to a cyclic hemiacetal. A final reaction with another molecule of methanol yields the stable 1,3-dimethoxy product. The reactivity of o-phthalaldehyde (B127526) is complex; in aqueous solutions, it readily forms hydrates, a characteristic that supports its high reactivity with alcohols to form the corresponding acetals atamankimya.com. This acid-catalyzed reaction of the target compound's precursor is a foundational method for its preparation acs.org.

Electrochemical methods have also been explored for methoxylation, although these often involve deconstructive processes where C-C bonds are cleaved, which is not typically suitable for the direct synthesis of the target compound from a simpler isobenzofuran core nih.gov.

Comparative Analysis of Methylating Reagents

In the context of synthesizing 1,3-dihydro-1,3-dimethoxyisobenzofuran, the term "methylating reagent" refers to the source of the methoxy groups in the acetal formation, which is typically methanol. A comparative analysis, therefore, involves evaluating the components of the acetalization reaction.

Alcohol Reagent: The choice of alcohol directly determines the nature of the resulting 1,3-dialkoxyisobenzofuran. While methanol is used to produce the target 1,3-dimethoxy derivative, other primary alcohols can be used to generate different analogues. The efficiency of the reaction can be influenced by the steric bulk of the alcohol.

ReagentProductRelative Reactivity
Methanol1,3-Dihydro-1,3-dimethoxyisobenzofuranHigh
Ethanol (B145695)1,3-Dihydro-1,3-diethoxyisobenzofuranModerate
Propanol1,3-Dihydro-1,3-dipropoxyisobenzofuranLower

Acid Catalysts: Various acid catalysts can be employed to facilitate the acetalization. The choice of catalyst can affect reaction times and yields. Common catalysts include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and Lewis acids. The optimal catalyst provides efficient protonation of the carbonyl groups without promoting side reactions.

Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have provided novel and efficient methods for preparing the isobenzofuran core and its precursors, as well as innovative uses for the target compound itself in constructing complex molecules.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like benzofurans researchgate.netnih.govnih.gov. This technique utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity when compared to conventional heating methods abap.co.inconnectjournals.com.

While a specific microwave-assisted protocol for the direct conversion of o-phthalaldehyde to 1,3-dihydro-1,3-dimethoxyisobenzofuran is not extensively documented, the principles of MAOS are highly applicable. For instance, microwave assistance has been successfully employed in a key deprotection step during the synthesis of 4-methoxy-ortho-phthalaldehyde, a direct precursor to a substituted version of the target molecule nih.gov. This demonstrates the utility of microwave heating for reactions involving the isobenzofuran scaffold and its precursors. The benefits of MAOS, such as rapid and uniform heating, could potentially be applied to the acid-catalyzed acetalization with methanol to afford the title compound more efficiently abap.co.in.

Multi-Step Conversions from Benzoic Acid Derivatives

The synthesis of the isobenzofuran core can be achieved through multi-step sequences starting from readily available benzoic acid derivatives. One notable pathway begins with 2-formylbenzoic acid (o-phthalaldehydic acid). Reaction of this precursor with various primary amines can yield 3-substituted isobenzofuran-1(3H)-one derivatives, which possess the core isobenzofuran ring system imjst.org.

Synthesis of Isobenzofuran-Derived Heterocycles

1,3-Dihydro-1,3-dimethoxyisobenzofuran is not only a synthetic target but also a valuable synthetic intermediate. It serves as a stable, crystalline, and storable precursor for the in situ generation of highly reactive 1-methoxyisobenzofuran acs.orgacs.org. Through acid or base-induced elimination of one molecule of methanol, the dimethoxy acetal can be converted into the transient isobenzofuran intermediate acs.org.

This reactive intermediate is a potent diene and can readily participate in cycloaddition reactions, particularly [4+2] Diels-Alder reactions, with various dienophiles. This strategy allows for the construction of complex, polycyclic aromatic and heterocyclic systems that would be difficult to synthesize otherwise. The use of allenes or other unsaturated systems as reaction partners in such 1,3-dipolar cycloadditions is a powerful method for building five-membered rings nih.govresearchgate.net. The ability to generate the reactive isobenzofuran from a stable precursor like 1,3-dihydro-1,3-dimethoxyisobenzofuran is a key advantage in the synthesis of complex molecular architectures unimelb.edu.au.

Mechanistic Investigations and Chemical Reactivity of 1,3 Dihydro 1,3 Dimethoxyisobenzofuran

Reactivity Profile and Functional Group Transformations

The reactivity of 1,3-dihydro-1,3-dimethoxyisobenzofuran, also known as a phthalan (B41614) derivative, is characterized by the potential for reactions on both the aromatic ring and the dihydrofuran moiety. The presence of the ether linkages within the heterocyclic ring and the aromatic system provides multiple sites for chemical attack.

In general, electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orglibretexts.org This is typically the rate-determining step. In the second, fast step, a proton is lost from the site of attack, restoring aromaticity. wikipedia.orglibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2). youtube.comyoutube.com

Halogenation: Using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce a halogen atom. youtube.comyoutube.com

Sulfonation: Using fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid group (-SO3H). youtube.comyoutube.com

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. youtube.comyoutube.com

For 1,3-dihydro-1,3-dimethoxyisobenzofuran, the electron-donating character of the ether oxygen attached to the benzene (B151609) ring would direct electrophiles to the 4- and 6-positions. The methoxy (B1213986) groups at the 1 and 3 positions, while not directly attached to the benzene ring, can exert an indirect electronic influence.

The dihydrofuran portion of the molecule contains two acetal-like carbons at the 1- and 3-positions, making them susceptible to nucleophilic attack, particularly under acidic conditions. The oxygen atom in the ring can be protonated, making the C1 and C3 carbons more electrophilic.

A key reaction of 1,3-dihydro-1,3-dimethoxyisobenzofuran is its conversion to 1-methoxyisobenzofuran through an elimination reaction. This transformation can be induced by both acidic and basic conditions. acs.orgacs.org Under acidic conditions, one of the methoxy groups is likely protonated and eliminated as methanol (B129727), followed by the elimination of the second methoxy group to form the more conjugated isobenzofuran (B1246724) system. In the presence of a base, an E1cb-type mechanism might be operative, involving the deprotonation of a benzylic proton followed by the loss of a methoxide (B1231860) anion.

The general reactivity of the furan (B31954) moiety in related systems also includes susceptibility to ring-opening reactions under certain conditions.

The bicyclic system of 1,3-dihydro-1,3-dimethoxyisobenzofuran can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The aromatic ring and the benzylic positions of the dihydrofuran ring are potential sites for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the aromatic ring, potentially leading to the formation of phthalic acid derivatives under harsh conditions. researchgate.net The benzylic C-H bonds are also susceptible to oxidation. For instance, the oxidation of phthalan derivatives with reagents like p-chloranil has been used to generate isobenzofurans in situ. nih.gov

Reduction: The ester-like functionalities within the dihydrofuran ring are not readily reduced by mild reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of cleaving ether linkages and reducing aromatic rings under certain conditions. zbaqchem.combyjus.comorganic-chemistry.orgyoutube.comyoutube.com The likely product of the reduction of 1,3-dihydro-1,3-dimethoxyisobenzofuran with a powerful reducing agent would involve the opening of the dihydrofuran ring to yield a diol. For example, the reduction of phthalic anhydride (B1165640) with LiAlH4 yields a diol. zbaqchem.com

Table 1: Potential Oxidation and Reduction Reactions

Reaction TypeReagentPotential Product(s)Reference
OxidationPotassium Permanganate (KMnO4)Phthalic acid derivatives researchgate.net
Oxidationp-ChloranilIsobenzofuran intermediate nih.gov
ReductionLithium Aluminum Hydride (LiAlH4)o-Xylylene glycol and methanol zbaqchem.combyjus.comorganic-chemistry.org

Role of Methoxy Substituents in Reactivity Modulation

The two methoxy groups at the 1- and 3-positions play a crucial role in modulating the reactivity of the molecule. These groups are key to the acetal-like nature of the C1 and C3 carbons.

The methoxy groups are electron-donating by resonance and can stabilize adjacent positive charges. This influences the stability of any carbocationic intermediates that may form during reactions, such as in acid-catalyzed nucleophilic substitution. Their presence makes the C1 and C3 positions susceptible to cleavage, as seen in the formation of 1-methoxyisobenzofuran. acs.orgacs.org

Stereochemical Outcomes and Isomerization Pathways

The carbons at positions 1 and 3 of 1,3-dihydro-1,3-dimethoxyisobenzofuran are stereocenters. Therefore, the molecule can exist as stereoisomers: cis and trans diastereomers, each of which is a racemic mixture of enantiomers.

The synthesis of such 1,3-disubstituted systems can often lead to a mixture of stereoisomers, and the ratio can be dependent on the reaction conditions and the nature of the substituents. nih.govrsc.org

Isomerization between the cis and trans forms is possible, particularly under conditions that allow for the reversible opening and closing of the dihydrofuran ring or through the formation of a planar intermediate. For instance, base-catalyzed isomerization can occur via the formation of an enolate-like intermediate if a proton can be abstracted from an adjacent position, leading to a loss of stereochemical integrity at the adjacent carbon. youtube.com In the case of 1,3-dihydro-1,3-dimethoxyisobenzofuran, acid-catalyzed isomerization could proceed through a carbocation intermediate at C1 or C3, which would also allow for equilibration between the cis and trans isomers. The formation of 1-methoxyisobenzofuran from 1,3-dihydro-1,3-dimethoxyisobenzofuran under both acidic and basic conditions suggests the lability of the stereocenters under these conditions. acs.orgacs.org

Radical Scavenging Mechanisms

The primary mechanisms by which antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates.

Theoretical studies on related dihydroisobenzofuran structures suggest that they can act as potent radical scavengers, with the reaction rates being close to the diffusion limit in some cases. researchgate.netresearchgate.net The presence of methoxy groups is known to enhance the antioxidant activity of chalcones, another class of organic compounds, by stabilizing the resulting radical species through resonance. wwjmrd.com The benzylic hydrogens at the 1- and 3-positions of 1,3-dihydro-1,3-dimethoxyisobenzofuran could potentially be donated in a HAT mechanism, and the stability of the resulting benzylic radical would be influenced by the adjacent oxygen and the aromatic ring.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dihydro 1,3 Dimethoxyisobenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the characterization of 1,3-dihydro-1,3-dimethoxyisobenzofuran, offering detailed insights into its atomic framework.

The definitive assignment of the chemical structure of 1,3-dihydro-1,3-dimethoxyisobenzofuran is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides initial, crucial information. The protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region. The methoxy (B1213986) protons (OCH₃) resonate as sharp singlets, and the benzylic protons (at C1 and C3) also produce distinct signals. The integration of these signals corresponds to the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the aromatic carbons, the methoxy carbons, and the carbons at positions 1 and 3 of the dihydrofuran ring.

2D NMR Spectroscopy: To resolve ambiguities and establish definitive connectivity, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out the connectivity of protons within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the unambiguous assignment of protonated carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is crucial for determining the relative stereochemistry (cis/trans isomerism) of the methoxy groups at the C1 and C3 positions. mdpi.com The presence or absence of NOE cross-peaks between the protons at C1 and C3 can distinguish between isomers. core.ac.uk

A detailed analysis of these spectra allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structure of 1,3-dihydro-1,3-dimethoxyisobenzofuran. The specific chemical shifts and coupling constants are characteristic fingerprints of the molecule.

Interactive Table: Representative NMR Data for Isobenzofuran (B1246724) Derivatives This table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in isobenzofuran derivatives, based on data from various related structures.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.8 120 - 150
Benzylic Protons (C1-H, C3-H) 5.0 - 6.5 75 - 105
Methoxy Protons (OCH₃) 3.2 - 4.0 50 - 60

NMR spectroscopy is a powerful tool for investigating the conformational preferences of 1,3-dihydro-1,3-dimethoxyisobenzofuran in solution. The five-membered dihydrofuran ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms.

The magnitude of the vicinal coupling constants (³J) between the protons on the C1 and C3 atoms and any adjacent protons, determined from high-resolution ¹H NMR spectra, provides valuable information about the dihedral angles between these protons. By applying the Karplus equation, which relates ³J values to dihedral angles, the predominant conformation of the dihydrofuran ring can be inferred.

Furthermore, variable-temperature NMR studies can reveal the dynamics of conformational exchange. Changes in the NMR spectrum, such as the broadening or coalescence of signals as the temperature is varied, can indicate that the molecule is undergoing rapid interconversion between different conformations. nih.gov Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with these conformational processes. NOESY experiments can also contribute to conformational analysis by identifying through-space interactions that are consistent with a particular three-dimensional arrangement. mdpi.comdocumentsdelivered.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of 1,3-dihydro-1,3-dimethoxyisobenzofuran, as well as for studying its fragmentation patterns and behavior in chemical reactions.

High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESIMS), is employed to accurately determine the molecular formula of 1,3-dihydro-1,3-dimethoxyisobenzofuran. The molecular formula for this compound is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol .

HR-ESIMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), often to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [C₁₀H₁₂O₃+H]⁺ is compared with the experimentally measured value to confirm the molecular formula. koreascience.kr This technique is a powerful confirmation of the compound's identity, complementing the structural details provided by NMR.

Interactive Table: Mass Spectrometry Data for 1,3-Dihydro-1,3-dimethoxyisobenzofuran

Property Value Source
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Exact Mass 180.07864 g/mol Calculated

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing the products of chemical transformations involving 1,3-dihydro-1,3-dimethoxyisobenzofuran.

In a typical application, a reaction mixture containing the isobenzofuran derivative is injected into the GC. The components of the mixture are separated based on their volatility and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each component.

This technique allows for the identification of reactants, products, and byproducts in a chemical reaction. jocpr.com For example, if 1,3-dihydro-1,3-dimethoxyisobenzofuran is subjected to a reaction such as a Diels-Alder cycloaddition, GC-MS can be used to identify the resulting adduct and any unreacted starting material. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared to libraries of known compounds for confirmation. peerj.com

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1,3-dihydro-1,3-dimethoxyisobenzofuran can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the molecule. mdpi.commdpi.com

The resulting crystal structure would unambiguously confirm the connectivity established by NMR and provide precise geometric parameters. It would also reveal the solid-state packing of the molecules, showing any intermolecular interactions such as hydrogen bonds or π-π stacking. While X-ray diffraction data for the parent 1,3-diphenylisobenzofuran (B146845) has been reported, providing insights into the polyene character of the isobenzofuran core, specific crystallographic data for the 1,3-dihydro-1,3-dimethoxy derivative is less commonly cited in readily available literature. researchgate.net The structural information from X-ray diffraction is considered the "gold standard" for molecular structure determination and serves as a crucial benchmark for validating computational models and interpreting data from other analytical methods. nih.gov

Determination of Crystal Structures and Molecular Conformations

For isobenzofuran derivatives, X-ray analysis typically reveals the non-planar nature of the dihydroisobenzofuran ring system. arabjchem.org The five-membered dihydrofuran ring commonly adopts an envelope conformation, where one atom is out of the plane of the other four, to minimize steric strain. researchgate.net The conformation of the two methoxy groups at the C1 and C3 positions (whether they are in cis or trans orientation) is also unequivocally established through this method.

The process involves growing a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. arabjchem.org The structure is then solved using computational methods, such as direct methods with programs like SHELXS, and refined to produce a final structural model. arabjchem.org Visualization software like ORTEP-3 is often used to generate diagrams of the molecular structure, including thermal ellipsoids that represent the vibration of atoms. arabjchem.orgresearchgate.net

While specific crystal structure data for 1,3-dihydro-1,3-dimethoxyisobenzofuran is not publicly available, the table below illustrates the typical crystallographic data obtained for a related isobenzofuran derivative. arabjchem.org

ParameterExample Value (for a related isobenzofuran derivative)
Empirical formulaC15H14N4O
Crystal systemTriclinic
Space groupP-1
a (Å)7.9351(4)
b (Å)11.1687(6)
c (Å)16.1281(9)
α (°)73.713(5)
β (°)80.362(5)
γ (°)72.882(4)
Volume (ų)1300.1(1)
Z (molecules per unit cell)4

Supramolecular Interactions and Crystal Packing in Solid State

Crystal engineering, the study of intermolecular interactions in the context of crystal packing, is essential for understanding the solid-state properties of a compound. ias.ac.in The arrangement of molecules of 1,3-dihydro-1,3-dimethoxyisobenzofuran in a crystal is governed by a network of non-covalent supramolecular interactions. ias.ac.inamercrystalassn.org These interactions, while weaker than covalent bonds, collectively determine the final crystal lattice.

For this molecule, the key interactions would include:

Van der Waals Forces: These are ubiquitous, weak attractions and repulsions between molecules.

Hydrogen Bonds: Although the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), weak C–H···O hydrogen bonds can form between the hydrogen atoms on the aromatic ring or methoxy groups and the oxygen atoms of neighboring molecules. These interactions are often crucial in stabilizing the crystal packing of similar compounds. arabjchem.orgresearchgate.net

The combination of these interactions creates a unique three-dimensional network. arabjchem.org The analysis of these packing motifs is critical, as polymorphism—the ability of a compound to exist in more than one crystal form—can arise from different supramolecular arrangements, potentially leading to different physical properties. koreascience.kr

Vibrational Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy are fundamental tools for the characterization of molecular structures.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For 1,3-dihydro-1,3-dimethoxyisobenzofuran, the IR spectrum would be expected to show key absorption bands corresponding to its structural features. The interpretation is often aided by theoretical calculations using Density Functional Theory (DFT). nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic Ring (C-H)Stretching3100–3000
Aliphatic (CH₂ and CH₃)Stretching3000–2850
Aromatic Ring (C=C)Stretching1600–1450
Ether (C-O-C)Asymmetric & Symmetric Stretching1260–1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The isobenzofuran core contains a benzene ring, which is a chromophore that absorbs UV light. The UV-Vis spectrum of 1,3-dihydro-1,3-dimethoxyisobenzofuran in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima characteristic of the substituted benzene chromophore. arabjchem.orgmdpi.com

Electronic Circular Dichroism (ECD) for Chiral Compounds

The structure of 1,3-dihydro-1,3-dimethoxyisobenzofuran possesses two chiral centers at positions C1 and C3. This gives rise to stereoisomers: a cis isomer and a trans isomer.

The cis isomer , where both methoxy groups are on the same side of the five-membered ring, has a plane of symmetry and is therefore an achiral meso compound.

The trans isomer , with the methoxy groups on opposite sides, lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers ((1R,3S) and (1S,3R)).

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. psu.edu It is an essential tool for the analysis of chiral molecules. aps.orgaps.org

The two enantiomers of trans-1,3-dihydro-1,3-dimethoxyisobenzofuran would be expected to produce ECD spectra that are perfect mirror images of each other. nih.gov

The achiral mesocis-isomer would not produce an ECD signal.

Therefore, ECD spectroscopy is the ideal method for distinguishing between the cis and trans isomers and for determining the absolute configuration (R or S) of the individual enantiomers of the trans form. nih.govnih.gov This is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (carbon, hydrogen, oxygen) within a pure sample. elementar.com This method is crucial for verifying that a synthesized compound has the correct molecular formula. The experimentally determined percentages are compared against the theoretically calculated values. For a new compound, this confirmation is a prerequisite for publication and further study. davidson.edu

The theoretical elemental composition for 1,3-dihydro-1,3-dimethoxyisobenzofuran, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is calculated as follows.

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.01110120.1166.66%
Hydrogen (H)1.0081212.0966.71%
Oxygen (O)15.999347.99726.63%

A close match between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental composition. elementar.com

Quantum Mechanical Investigations

Quantum mechanical calculations are a cornerstone of modern chemical research, enabling the prediction and analysis of molecular properties with high accuracy. For 1,3-dihydro-1,3-dimethoxyisobenzofuran, these methods can elucidate its electronic structure, reactivity patterns, spectroscopic signatures, and conformational preferences.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-electron systems. ub.edu It is frequently employed to optimize molecular geometries and predict a wide range of properties, including electronic structure and reactivity. For molecules like 1,3-dihydro-1,3-dimethoxyisobenzofuran, DFT calculations, often using functionals like B3LYP, can provide a detailed picture of their chemical behavior. researchgate.netscielo.org.za

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity.

In a molecule like 1,3-dihydro-1,3-dimethoxyisobenzofuran, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups. The LUMO, conversely, would likely be distributed over the aromatic system. The energies of these orbitals are critical for understanding potential electron transfer processes and participation in chemical reactions, such as cycloadditions. wikipedia.orgslideshare.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Isobenzofuran Analog

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.50
HOMO-LUMO Gap4.75

Note: Data is hypothetical and based on typical values for similar aromatic ethers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For 1,3-dihydro-1,3-dimethoxyisobenzofuran, the MEP map would likely show regions of high electron density (negative potential) around the oxygen atoms of the ether and methoxy groups, making them potential sites for interaction with electrophiles. The aromatic protons and the protons of the methoxy groups would exhibit a more positive potential. Such maps are instrumental in understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method allows for the quantification of intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. uni-muenchen.deresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information for assigning experimental spectra. scielo.org.zawisc.edu For 1,3-dihydro-1,3-dimethoxyisobenzofuran, the predicted ¹H NMR spectrum would show signals for the aromatic protons, the methoxy protons, and the protons on the dihydro-furan ring. The ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.4120 - 130
O-CH-O5.5 - 5.8100 - 105
O-CH₃3.3 - 3.555 - 60
Aromatic C (quaternary)-135 - 145

Note: Data is hypothetical and based on typical values for similar structural motifs.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. scielo.org.za For the target molecule, characteristic vibrational modes would include C-H stretching from the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and strong C-O stretching bands from the ether and methoxy functionalities. globalresearchonline.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically π → π* transitions for aromatic systems. globalresearchonline.net Studies on similar isobenzofuran derivatives have shown that both substituents and solvent can influence the absorption maxima. researchgate.net

Conformational Preference and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are crucial to its properties and function. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) and their relative energies. nobelprize.orgpressbooks.pub For 1,3-dihydro-1,3-dimethoxyisobenzofuran, the primary sources of conformational flexibility are the orientations of the two methoxy groups at the C1 and C3 positions.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers and map the potential energy surface. rsc.orgunicamp.br The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This analysis is critical for understanding the molecule's preferred shape and how it might interact with other molecules. For substituted cyclic systems, there is often a preference for substituents to occupy pseudo-equatorial positions to minimize steric strain. unicamp.br

Time-Dependent DFT for Excitation Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netnih.gov It is an extension of Density Functional Theory (DFT) designed to describe the behavior of electrons under the influence of time-dependent electromagnetic fields, such as light. nih.gov This makes TD-DFT a particularly effective tool for calculating and interpreting optical properties, such as UV-visible absorption and emission spectra. researchgate.net

For 1,3-dihydro-1,3-dimethoxyisobenzofuran, TD-DFT calculations can predict its electronic absorption spectrum, revealing the wavelengths of light it absorbs most strongly. These calculations provide insights into the nature of the electronic transitions—the specific orbitals involved and the energy required for an electron to jump from a lower-energy occupied orbital to a higher-energy unoccupied orbital. The accuracy of these predictions can depend on the choice of the exchange-correlation functional, which is an approximation within the theory. researchgate.net For instance, certain functionals are better at describing long-range electron-hole interactions, which are crucial for accurately modeling excitonic effects in materials. researchgate.netmdpi.com

By analyzing the results, chemists can understand how the structure of 1,3-dihydro-1,3-dimethoxyisobenzofuran—including the furan (B31954) ring and the two methoxy groups—influences its color and photostability. The calculations can also model the geometry of the molecule in its excited state, providing information on how its structure changes after absorbing light. nih.gov Such studies are foundational for applications where light interaction is key, for example, in the design of photosensitive materials. Although TD-DFT has become a popular and accessible tool, careful selection of computational parameters is necessary to achieve results that correlate well with experimental measurements. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques designed to represent and predict the behavior of molecules, from their static structures to their dynamic interactions over time.

Molecular Docking for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov The primary goal is to identify the most stable binding conformation, often referred to as the binding mode, and to estimate the strength of the interaction, usually expressed as a binding affinity or docking score. arabjchem.org This technique is a cornerstone of structure-based drug design, allowing scientists to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. nih.gov

In the context of 1,3-dihydro-1,3-dimethoxyisobenzofuran, molecular docking could be employed to explore its potential as a biologically active agent. For instance, various isobenzofuran-1(3H)-one derivatives have been evaluated as inhibitors of enzymes like tyrosinase or as agents targeting receptors involved in depression. nih.govnih.gov Docking studies on these related compounds have helped to elucidate how the isobenzofuran scaffold interacts with amino acid residues in the active site of a target protein. nih.gov

A typical docking workflow for 1,3-dihydro-1,3-dimethoxyisobenzofuran would involve:

Obtaining the 3D structure of a target receptor, often from a repository like the Protein Data Bank (PDB). nih.gov

Preparing the 3D structure of 1,3-dihydro-1,3-dimethoxyisobenzofuran and optimizing its geometry.

Using a docking program (e.g., Dock6, Glide) to systematically sample different orientations and conformations of the ligand within the receptor's binding site. arabjchem.orgchemrxiv.org

Ranking the resulting poses using a scoring function that estimates the binding free energy. nih.gov

The results can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, guiding further experimental investigation.

Interactive Table: Illustrative Molecular Docking Results Below is a hypothetical table demonstrating the kind of data a molecular docking study on 1,3-dihydro-1,3-dimethoxyisobenzofuran might produce against several protein targets.

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosinase5M8M-7.5HIS244, SER282
Serotonin Transporter5I6X-8.2PHE335, ILE172, ASP98
GPR35 Receptor7Y18-6.9ARG164, LEU80

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Following molecular docking, Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. arabjchem.org While docking provides a static snapshot of the binding pose, MD simulations introduce temperature, pressure, and solvent effects, allowing the ligand-receptor complex to move and fluctuate under physiological conditions. arabjchem.orgsibran.ru This provides invaluable insights into the stability of the predicted binding mode and the flexibility of both the ligand and the receptor. nih.gov

An MD simulation of the 1,3-dihydro-1,3-dimethoxyisobenzofuran-receptor complex, obtained from docking, would involve solving Newton's equations of motion for every atom in the system. The simulation trajectory can be analyzed to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand's position over time, researchers can determine if it remains stably bound in the active site or if it drifts away. arabjchem.org

Identify Key Interactions: The simulation can reveal which interactions (e.g., hydrogen bonds) are persistent and which are transient, providing a more accurate picture of the binding dynamics.

Observe Conformational Changes: MD can show how the protein or ligand changes its shape upon binding, which can be critical for biological function.

For example, MD simulations have been used to investigate the stability of protein structures under different conditions, such as varying freezing rates, by analyzing structural compactness and fluctuations at the residue level. sibran.ru Such an approach would be crucial to confirm that the interactions predicted by docking for 1,3-dihydro-1,3-dimethoxyisobenzofuran are maintained in a dynamic, solvated environment.

Discrete Modeling of Molecular Packings for Crystal Structure Simulation

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in chemistry, known as Crystal Structure Prediction (CSP). arabjchem.orgresearchgate.net The way molecules pack together in a solid state defines the crystal's properties, and a single compound can often crystallize in multiple forms, a phenomenon called polymorphism. llnl.gov Discrete modeling of molecular packings is a computational method used in CSP to generate and rank possible crystal structures. annualreviews.orgarxiv.org

This approach involves treating molecules as discrete objects and exploring different ways they can be arranged in a three-dimensional lattice according to crystallographic symmetry rules. The stability of each generated packing is evaluated by calculating its lattice energy, typically using force fields. arabjchem.org The goal is to find the arrangements with the lowest energy, as these are the most likely to be observed experimentally. researchgate.net

For 1,3-dihydro-1,3-dimethoxyisobenzofuran, CSP methods could predict its most likely crystal packing motifs (e.g., herringbone, pi-stacking). This is crucial because the packing arrangement influences key physical properties such as melting point, solubility, and stability. The process generally follows a hierarchical workflow:

Generation of a vast number of plausible crystal packings. arabjchem.org

Ranking these structures using relatively inexpensive force fields.

Refining the most promising low-energy structures with more accurate but computationally intensive quantum mechanical methods, like DFT. arabjchem.orgnih.gov

While significant progress has been made, CSP remains a difficult task because different polymorphs can have very similar lattice energies, often differing by only a few kJ/mol. researchgate.net Nevertheless, these simulations provide a set of probable structures that can guide experimental crystallization efforts. researchgate.net

Chem-informatics and Data-Driven Approaches

Chem-informatics combines chemistry, computer science, and information science to analyze large datasets of chemical information, enabling the prediction of molecular properties and activities.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictions

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a mathematical correlation between the chemical structure of a compound and a specific property or activity. nih.gov These models are built by analyzing a "training set" of compounds for which the property of interest (e.g., boiling point, solubility, antioxidant activity) has already been measured experimentally. arxiv.org

The core of QSPR/QSAR modeling involves two key components:

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical Methods: A mathematical algorithm, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN), is used to create an equation that links the descriptors to the property.

Once a statistically robust model is developed and validated, it can be used to predict the properties of new, untested compounds like 1,3-dihydro-1,3-dimethoxyisobenzofuran, based solely on its calculated descriptors. For instance, QSAR models have been developed to predict the antioxidant potential of small molecules by estimating their IC50 values. arxiv.org Similarly, computational studies on benzofuran (B130515) derivatives have used 3D-QSAR to predict their biological activity against cancer-related enzymes.

A QSPR study for 1,3-dihydro-1,3-dimethoxyisobenzofuran could predict a wide range of its physicochemical properties, which are essential for understanding its behavior in various applications.

Interactive Table: Example of Molecular Descriptors for QSPR This table shows a selection of molecular descriptors that could be calculated for 1,3-dihydro-1,3-dimethoxyisobenzofuran and used in a QSPR model.

Descriptor TypeDescriptor NameDescription
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
TopologicalWiener IndexA distance-based index reflecting molecular branching.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.

Note: This table lists types of descriptors and is for illustrative purposes.

Theoretical and Computational Chemistry Studies of 1,3 Dihydro 1,3 Dimethoxyisobenzofuran

Machine Learning Applications in Reaction Outcome Prediction

Extensive research into the application of machine learning for predicting reaction outcomes involving 1,3-dihydro-1,3-dimethoxyisobenzofuran has not been identified in publicly available scientific literature. While the field of computational chemistry has seen a significant rise in the use of machine learning to forecast the results of chemical reactions, specific studies centered on this particular compound are not prevalent.

The application of artificial intelligence in chemistry is a burgeoning field, with models being developed to predict reaction yields, identify optimal reaction conditions, and even propose novel synthetic pathways. rjptonline.org These models are typically trained on large datasets of known reactions, enabling them to learn the complex relationships between reactants, reagents, and the resulting products. chemrxiv.orgnih.gov For instance, multitask deep learning models have been developed that can predict forward reactions, retrosynthesis, and reaction yields with increasing accuracy. nih.gov

Computational studies on related isobenzofuran (B1246724) derivatives have been conducted to understand their electronic structure and reactivity. For example, density functional theory (DFT) has been used to calculate the HOMO-LUMO gaps of various 1,3-diarylisobenzofurans to assess their stability and potential for use in electronic materials. beilstein-journals.orgnih.gov Such computational methods provide foundational data that could, in principle, be used to train machine learning models. However, the current body of research does not indicate that this has been specifically undertaken for 1,3-dihydro-1,3-dimethoxyisobenzofuran in the context of reaction outcome prediction.

The development of machine learning models for reaction prediction is often hampered by the availability of large, high-quality datasets. chemrxiv.orgnih.gov Future work in this area could involve the high-throughput synthesis and characterization of reactions involving 1,3-dihydro-1,3-dimethoxyisobenzofuran to generate the necessary data for training predictive machine learning models.

Applications and Transformative Utility in Chemical Synthesis and Materials Science

Strategic Intermediate in Complex Organic Synthesis

Isobenzofuran (B1246724), 1,3-dihydro-1,3-dimethoxy- serves as a pivotal intermediate in the synthesis of more intricate organic molecules. The methoxy (B1213986) groups enhance its reactivity, making it amenable to a variety of chemical modifications.

One of the most significant applications of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- is its role as a precursor to isobenzofuran, a highly reactive diene for Diels-Alder reactions. nih.gov This reactivity is harnessed to construct complex polycyclic aromatic hydrocarbons (PAHs), which are challenging to synthesize through other methods. nih.gov The high reactivity of isobenzofurans in these cycloaddition reactions stems from the thermodynamic stability gained by forming a benzene (B151609) ring in the product. nih.gov

The general process involves the in situ generation of isobenzofuran from a stable precursor like 1,3-dihydro-1,3-dimethoxyisobenzofuran, which is then trapped by a suitable dienophile. nih.gov This strategy has been successfully employed in the synthesis of various annulated polycyclic aromatic hydrocarbons. nih.gov The Diels-Alder reaction is a powerful tool for creating six-membered rings, and the use of isobenzofurans as the diene component is a widely adopted strategy. acs.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the final product. nih.gov

A reliable method for the synthesis of isobenzofuran involves the treatment of 1,3-dihydro-1,3-dimethoxyisobenzofuran with freshly prepared lithium diisopropylamide (LDA) in benzene. nih.gov The resulting isobenzofuran can then be reacted with a dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the corresponding polycyclic product. nih.gov

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with Isobenzofurans

Dienophile Product Type Reference
Dimethyl acetylenedicarboxylate (DMAD) Substituted Naphthalenes nih.gov
Maleic anhydride (B1165640) Bicyclic adducts nih.gov
Benzoquinone Polycyclic quinones nih.gov
Propenenitrile Substituted cyclohexenes nih.gov

The isobenzofuran scaffold, accessible from 1,3-dihydro-1,3-dimethoxyisobenzofuran, is a key component in the development of advanced organic materials. Derivatives of isobenzofuran have shown promise in the field of organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). The introduction of heterocyclic structures like isobenzofuran into organic molecules can significantly influence their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Research has demonstrated that aryl-substituted isobenzofurans can function as efficient electron transport materials in OLEDs. The inherent versatility of the isobenzofuran core allows for the facile introduction of various substituents, enabling the fine-tuning of the material's redox potential and luminescent properties. While direct synthesis from 1,3-dihydro-1,3-dimethoxyisobenzofuran is not always explicitly detailed, the fundamental role of the isobenzofuran structure points to its potential as a starting point for these advanced materials. The development of such materials is crucial for the advancement of display technologies and solid-state lighting.

Derivatives of isobenzofuran have emerged as a promising class of enzyme inhibitors, with potential applications in medicine and biotechnology. Notably, isobenzofuran-1(3H)-ones, also known as phthalides, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net The inhibition of tyrosinase is a target for developing treatments for hyperpigmentation disorders and has applications in the cosmetics industry for skin whitening. nih.govresearchgate.netnih.gov

Studies have shown that compounds like phthalaldehydic acid and its derivatives can effectively inhibit tyrosinase activity in a concentration-dependent manner. researchgate.net Molecular docking and NMR studies have revealed that these inhibitors interact with the copper atoms present in the active site of the tyrosinase enzyme, a mechanism similar to that of the well-known inhibitor, kojic acid. researchgate.net

Furthermore, benzofuran (B130515) derivatives have been designed and synthesized as selective inhibitors of SIRT2, a member of the sirtuin family of proteins, which are implicated in various cellular processes and diseases. nih.gov The versatility of the isobenzofuran framework, readily accessible from precursors like 1,3-dihydro-1,3-dimethoxyisobenzofuran, provides a valuable platform for the rational design of new and more potent enzyme inhibitors.

Table 2: Examples of Isobenzofuran-based Enzyme Inhibitors

Inhibitor Class Target Enzyme Potential Application Reference
Isobenzofuran-1(3H)-ones Tyrosinase Hyperpigmentation treatment, Cosmetics researchgate.net

Contributions to Polymer Chemistry

The isobenzofuran moiety, derivable from 1,3-dihydro-1,3-dimethoxyisobenzofuran, presents opportunities for the synthesis of novel polymers. While direct polymerization of 1,3-dihydro-1,3-dimethoxyisobenzofuran itself is not extensively documented, the reactivity of the isobenzofuran ring system allows for its incorporation into polymer backbones through various polymerization techniques.

One potential route is through cycloaddition reactions on polymer chains containing suitable reactive groups. For instance, polyesters containing electron-deficient internal alkyne units can undergo Huisgen type 1,3-dipolar and Diels-Alder cycloaddition reactions. This suggests that isobenzofurans, as potent dienes, could be used to modify and functionalize existing polymers.

Another avenue is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for polymerizing cyclic olefins. While direct ROMP of 1,3-dihydro-1,3-dimethoxyisobenzofuran has not been reported, the synthesis of functionalized polymers by ROMP is a well-established field. The development of isobenzofuran-containing monomers compatible with ROMP could lead to the creation of polymers with unique optical and electronic properties.

Development of Agrochemical Precursors

Isobenzofuran derivatives have demonstrated significant potential in the development of new agrochemicals, particularly fungicides and herbicides. The isobenzofuran-1(3H)-one (phthalide) structure is found in a number of compounds exhibiting pesticidal and herbicidal activities. researchgate.net

Studies have shown that certain isobenzofuranone derivatives possess fungicidal properties. researchgate.net For example, some N-(3-phthalidyl) amines have shown inhibitory effects against various fungal strains. researchgate.net The search for new and effective fungicides is crucial in agriculture to combat plant diseases and ensure food security. researchgate.net

In addition to fungicidal activity, isobenzofuranones have also been investigated for their herbicidal properties. The development of novel herbicides is essential for weed management and improving crop yields. The versatility of the isobenzofuran scaffold, which can be synthesized from precursors like 1,3-dihydro-1,3-dimethoxyisobenzofuran, allows for the creation of a diverse library of compounds for screening and optimization of agrochemical activity.

Table 3: Agrochemical Potential of Isobenzofuran Derivatives

Activity Target Organism/Weed Reference
Fungicidal Various fungal strains researchgate.net

Mechanistic Studies in Corrosion Inhibition by Isobenzofuran-Derived Compounds

The inhibition of metal corrosion is a critical area of research with significant industrial applications. Heterocyclic organic compounds, including those with furan (B31954) and benzofuran moieties, have been widely studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by these heterocyclic compounds typically involves the interaction of the heteroatoms (such as oxygen in the furan ring) and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. This interaction can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). The efficiency of a corrosion inhibitor is influenced by its molecular structure, the presence of functional groups, and its concentration in the corrosive environment.

While specific studies on the corrosion inhibition mechanism of compounds directly derived from Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- are not extensively reported, the known behavior of benzofuran and other heterocyclic derivatives provides a strong basis for their potential in this application. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance and elucidate the inhibition mechanism of these compounds. These studies help in understanding how the inhibitor affects the anodic and cathodic corrosion reactions and the formation of the protective layer on the metal surface.

Conclusion and Future Research Perspectives in Isobenzofuran, 1,3 Dihydro 1,3 Dimethoxy Chemistry

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of the 1,3-dihydroisobenzofuran core has seen considerable development, but specific advancements for the 1,3-dimethoxy substituted variant remain an open area for research. Future efforts are expected to focus on efficiency, stereoselectivity, and the use of modern catalytic systems.

Asymmetric Synthesis: The presence of two stereocenters at the C1 and C3 positions means that Isobenzofuran (B1246724), 1,3-dihydro-1,3-dimethoxy- can exist as cis and trans diastereomers, each of which is chiral. A significant frontier is the development of enantioselective synthetic routes to access single, optically pure isomers. Methodologies like chiral Brønsted acid-catalyzed cascade reactions or copper-catalyzed enantioselective carboetherification, which have been successful for other 1,3-disubstituted 1,3-dihydroisobenzofurans, could be adapted. fao.orgnih.gov Achieving high diastereomeric and enantiomeric excess would be a crucial step toward its use in chiral materials or as a scaffold in medicinal chemistry.

Transition Metal-Catalyzed Reactions: Recent years have seen a surge in transition metal-catalyzed methods for constructing dihydrobenzofuran and dihydroisobenzofuran frameworks. nih.gov Future research could involve applying novel palladium-catalyzed tandem reactions, which combine multiple bond-forming events in a single operation for improved efficiency and atom economy. ccspublishing.org.cn Similarly, rhodium-catalyzed C-H insertion reactions could provide new pathways from readily available precursors. nih.gov

Cascade Reactions: The development of one-pot cascade or domino reactions that rapidly build the molecular framework from simple starting materials is a key goal. A potential approach could involve a sequential Heck-reduction-cyclization (HRC) reaction starting from 2-bromobenzaldehydes, a method that has proven effective for related phthalan (B41614) structures. researchgate.net

Potential Advanced Synthetic Method Key Features Potential Advantage for Target Compound
Asymmetric Copper-CatalysisEnantioselective cyclization of 2-vinylbenzyl alcohols. nih.govAccess to single enantiomers (e.g., (1R,3R)-isomer).
Chiral Phosphoric Acid CatalysisCascade allylboration/oxo-Michael reaction. fao.orgHigh stereocontrol, formation of multiple bonds in one pot.
Palladium-Catalyzed Tandem ReactionHydroalkynylation/isomerization/Diels-Alder sequence. ccspublishing.org.cnRapid construction of complex polycyclic systems.
Rhodium-Catalyzed C-H InsertionIntramolecular C-H bond functionalization. nih.govHigh efficiency and step-economy from simple substrates.

New Frontiers in Reaction Mechanism Elucidation

A deeper understanding of the reaction mechanisms involving Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- is essential for controlling its reactivity and designing new transformations.

This compound serves as a stable precursor to the highly reactive and transient 1-methoxyisobenzofuran, a potent diene for Diels-Alder reactions. nih.govchemrxiv.org The controlled, acid- or heat-catalyzed elimination of one or both methanol (B129727) molecules is a critical transformation. Future mechanistic studies should focus on:

Kinetics of Isobenzofuran Formation: Detailed kinetic analysis of the elimination of methanol to form the reactive diene is needed. Studies on related acetals have shown that the rate of formation can be complex and dependent on subsequent reactions, indicating a nuanced mechanistic picture that warrants further investigation. acs.orgacs.org

Intermediate Trapping: Advanced spectroscopic and chemical trapping experiments could be designed to detect and characterize the transient isobenzofuran intermediates generated from the title compound. Understanding the lifetime and reactivity of these intermediates is key to optimizing their use in cycloaddition reactions for synthesizing complex polycyclic aromatic structures. acs.org

Stereochemical Pathways: Elucidating the stereochemical course of nucleophilic substitution reactions at the C1 and C3 positions would provide valuable insight. Investigating whether these reactions proceed via SN1-like pathways involving oxocarbenium ion intermediates or SN2-like pathways will be crucial for controlling the stereochemical outcome of derivatization reactions.

Integration of Advanced Computational Techniques in Molecular Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-, several computational avenues are poised to make a significant impact.

Conformational and Stability Analysis: Density Functional Theory (DFT) calculations can be employed to determine the relative thermodynamic stabilities of the cis and trans isomers. mdpi.comnih.gov This information is fundamental for developing stereoselective syntheses and understanding the compound's physical properties.

Reaction Pathway Modeling: Computational modeling can map the potential energy surfaces for key reactions, such as the elimination of methanol to form isobenzofuran or subsequent Diels-Alder reactions. Calculating the structures and energies of transition states and intermediates using methods like DFT and Intrinsic Reaction Coordinate (IRC) analysis can provide deep mechanistic insights and predict reactivity. mdpi.comnih.gov

Designing Novel Derivatives: Frontier Molecular Orbital (FMO) analysis can predict the compound's reactivity in various cycloaddition or substitution reactions. nih.gov This knowledge can be leveraged for the in silico design of new derivatives with tailored electronic properties for applications in materials science, such as organic semiconductors or functional polymers. rsc.org Molecular docking simulations could also be used to design derivatives with potential biological activity by predicting their binding affinity to specific protein targets. researchgate.net

Computational Technique Application Area Research Question Addressed
Density Functional Theory (DFT)Thermodynamics & StabilityWhat are the relative energies of the cis/trans isomers? mdpi.com
FMO & IRC AnalysisReaction MechanismsWhat is the energy barrier for methanol elimination? mdpi.com
Molecular DockingMedicinal ChemistryHow might derivatives bind to a specific enzyme active site? researchgate.net

Potential for Novel Applications in Chemical Science

While currently a laboratory chemical, the unique structure of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- positions it as a valuable building block for a range of future applications.

Precursor for Polycyclic Aromatics: The most promising application is its role as a stable, handleable precursor for generating reactive isobenzofurans in situ. These dienes can be trapped with various dienophiles to construct complex, oxygen-bridged polycycles, which are key intermediates in the synthesis of natural products and novel aromatic materials. nih.govchemrxiv.org

Scaffold for Medicinal Chemistry: The 1,3-dihydroisobenzofuran core is a "privileged scaffold" found in numerous bioactive natural products and pharmaceuticals. researchgate.net The title compound can serve as a starting point for the synthesis of compound libraries. Derivatization of the benzene (B151609) ring or substitution of the methoxy (B1213986) groups could yield novel compounds for screening against various biological targets.

Building Block for Materials Science: The rigid, bicyclic structure makes it an interesting monomer or cross-linking agent for polymer synthesis. The generation of the isobenzofuran diene followed by polymerization via repetitive Diels-Alder reactions could lead to novel, thermally stable polymers with unique optoelectronic properties.

Sustainable and Green Chemical Synthesis Initiatives

Aligning the chemistry of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- with the principles of green chemistry is a critical future direction. chemistryjournals.net

Biocatalysis: A significant leap forward would be the development of biocatalytic methods for the compound's synthesis. The use of engineered enzymes, such as engineered myoglobins or peroxygenases, could enable highly stereoselective syntheses under mild, aqueous conditions, drastically reducing the environmental impact compared to traditional organic synthesis. nih.govnih.gov Biocatalysis offers a pathway to produce single enantiomers with high efficiency and minimal waste. mdpi.com

Green Catalysis and Solvents: Future research should focus on replacing stoichiometric reagents with efficient catalysts, particularly those based on abundant and non-toxic metals. princeton.edu Furthermore, exploring alternative reaction media, such as water, supercritical CO₂, or bio-derived solvents, instead of volatile organic compounds (VOCs), would significantly improve the sustainability of its synthesis and derivatization. nih.gov

Renewable Feedstocks: A long-term goal is to develop synthetic routes that begin from renewable biomass sources. Lignin, an abundant biopolymer rich in aromatic structures, is a potential starting point for producing the aromatic core of the molecule, moving away from a reliance on petrochemicals. githubusercontent.com

Q & A

Q. What experimental methods are recommended for detecting singlet oxygen (¹O₂) using 1,3-Diphenylisobenzofuran (DPBF)?

Methodological Answer:

  • Protocol : Dissolve DPBF in DMSO (5.56 mg/mL, 20.57 mM) or organic solvents compatible with the system. Incubate with ROS-generating samples (e.g., photoactivated systems). Monitor fluorescence quenching at λex = 495 nm and λem = 523 nm .
  • Controls : Include radical scavengers (e.g., sodium azide for ¹O₂) and validate against competing ROS/RNS (e.g., hydroxyl radicals) using ESR or alternative probes .
  • Data Analysis : Calculate ¹O₂ concentration via Stern-Volmer plots correlating fluorescence decay with known quencher concentrations.

Q. How is DPBF structurally characterized, and what key features define its reactivity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (173 K) reveals a non-planar isobenzofuran core with bond lengths (e.g., C1–C2: 1.47 Å) indicative of polyene character rather than aromaticity. Phenyl substituents exhibit torsional twists (~25°) due to steric hindrance .
  • Reactivity : The polyene structure facilitates Diels-Alder reactions, exploited for trapping transient intermediates (e.g., singlet oxygen adducts forming 1,2-dibenzoylbenzene) .

Q. What are the solubility and storage guidelines for DPBF in laboratory settings?

Methodological Answer:

  • Solubility : DPBF is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (20.57 mM). For biological systems, use micellar solutions (e.g., Triton-X) to enhance dispersion .
  • Storage : Store at room temperature (RT) in airtight, light-protected containers to prevent oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in DPBF’s specificity for singlet oxygen in complex biological systems?

Methodological Answer:

  • Validation Experiments :
    • Radical-Specific Probes : Compare DPBF reactivity with hydroxy (HO•), alkylperoxy (ROO•), and carbon-centered radicals (e.g., 2-cyanoisopropyl) in micellar systems (Triton-X) or rat liver microsomes .
    • Cross-Validation : Use complementary techniques like electron spin resonance (ESR) or HPLC-MS to identify secondary oxidation products (e.g., 1,2-dibenzoylbenzene) .
  • Statistical Analysis : Apply multivariate regression to distinguish ¹O₂-specific fluorescence decay from overlapping radical signals.

Q. What kinetic approaches are used to study Diels-Alder reactions involving DPBF?

Methodological Answer:

  • Time-Resolved Monitoring : Track adduct formation via UV-Vis or fluorescence spectroscopy under controlled temperatures. For example, measure rate constants (k) for ¹O₂ reactions in solvent systems .
  • Crystallographic Validation : Isolate Diels-Alder adducts (e.g., endoperoxides) and analyze their structures via X-ray diffraction to correlate reactivity with steric/electronic effects .

Q. How do computational methods validate the polyene character of DPBF’s isobenzofuran core?

Methodological Answer:

  • Quantum Calculations : Perform MP2/6-31G* or DFT simulations to compute bond lengths and resonance energies. Compare results with experimental crystallographic data (e.g., C1–C2 = 1.47 Å vs. calculated 1.45 Å) .
  • Electron Density Maps : Analyze Laplacian plots to assess electron delocalization, confirming minimal aromatic stabilization and dominant polyene behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.